methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 366.45 g/mol
The presence of the pyrazole and thiophene moieties suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiophene rings. For instance, derivatives similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/ml) | Target Organism |
---|---|---|
Compound A | 50 | Staphylococcus aureus |
Compound B | 62.5 | Escherichia coli |
Methyl Derivative | 12.5 | Salmonella typhi |
The above table illustrates that derivatives of similar structures exhibit promising antibacterial activity, suggesting that this compound could potentially demonstrate similar efficacy against microbial pathogens .
Anti-inflammatory Activity
Compounds with pyrazole structures have also been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that certain pyrazole derivatives reduce inflammation markers significantly when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyrazole Ring : Essential for antimicrobial and anti-inflammatory properties.
- Thiophene Moiety : Enhances lipophilicity and may improve cellular uptake.
- Carbamate Linkage : Contributes to the stability and bioavailability of the compound.
Study on Antibacterial Efficacy
In a recent study evaluating various benzimidazole derivatives, it was found that compounds with similar structural motifs to methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(thiophen-2-y)ethyl)carbamoyl)benzoate exhibited potent antibacterial activity. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives showed better efficacy than standard antibiotics .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The results indicated that treatment with these compounds significantly reduced paw swelling and inflammatory cytokine levels compared to untreated controls, highlighting their therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZOAUXAQDQKSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.